molecular formula C19H21N7O3 B2658129 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 2034469-20-8

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2658129
CAS RN: 2034469-20-8
M. Wt: 395.423
InChI Key: ZTYNSXKWYQULIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Derivatives

  • Research on methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate transformations into various heterocycles highlights the versatility of pyridazine derivatives in synthesizing complex structures like imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, which are of interest for their potential biological activities (Kolar et al., 1996).
  • The nucleophilic ring-opening reactions of cyclopropane derivatives to yield dihydropyrazoles or cyclopropane-fused pyridazinones demonstrate the chemical reactivity of cyclopropane and pyridazine rings under different conditions, providing pathways to novel compounds with potential research applications (Sathishkannan et al., 2017).

Antibacterial Applications

  • The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial use, suggest that pyridazine derivatives can be designed as effective antibacterial agents. This research underlines the importance of heterocyclic chemistry in developing new therapeutics (Azab et al., 2013).

Synthesis and Biological Evaluation

  • A study on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents illustrates the ongoing interest in pyridazine and pyrazine derivatives for their antitumor activities. This research provides a basis for the development of new anticancer drugs based on the structural modification of these heterocycles (Temple et al., 1987).

Pharmacological Applications

  • The concise synthesis routes to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones highlight the potential of pyridazine derivatives in drug discovery, particularly for developing compounds with specific biological activities (Johnston et al., 2008).

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-13(26-18(28)7-5-15(22-26)14-3-4-14)19(29)20-10-12-25-17(27)8-6-16(23-25)24-11-2-9-21-24/h2,5-9,11,13-14H,3-4,10,12H2,1H3,(H,20,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNSXKWYQULIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=CC=N2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

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